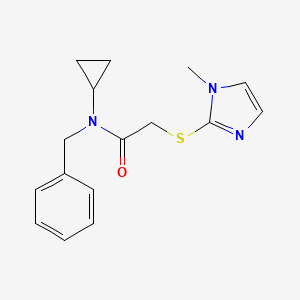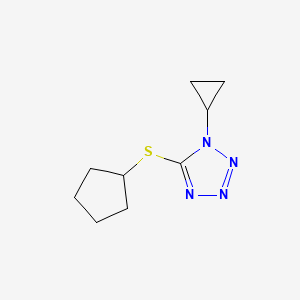![molecular formula C18H13ClN4O3 B7548180 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a glycogen synthase kinase-3 (GSK-3) inhibitor, but its application has since expanded to other areas of research.
Mechanism of Action
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various signaling pathways. In addition to GSK-3 inhibition, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GSK-3 and the Wnt/β-catenin pathway, this compound has been shown to modulate other signaling pathways, including the Notch, Hedgehog, and TGF-β pathways. It has also been shown to promote cell survival, reduce apoptosis, and enhance cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is its specificity for GSK-3, which allows for targeted inhibition of this enzyme without affecting other kinases. This specificity also allows for the study of downstream effects on specific signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in cell culture experiments. In addition, this compound has been shown to have off-target effects on other enzymes, such as CDK5, which may complicate data interpretation.
Future Directions
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has a wide range of potential future applications in scientific research. One area of interest is in the study of neurodegenerative diseases, where GSK-3 has been implicated in the pathology of Alzheimer's and Parkinson's diseases. This compound has also been shown to enhance the generation of functional neurons from human pluripotent stem cells, which could have implications for regenerative medicine. Other potential future directions for this compound include the study of cancer, diabetes, and cardiovascular disease.
Synthesis Methods
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process starting from 2-amino-3-ethylquinazoline. The synthesis involves the reaction of 2-amino-3-ethylquinazoline with 2-chlorobenzoyl chloride to form 7-(2-chlorobenzoylamino)-3-ethylquinazoline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 7-(2-azido-2-chlorobenzoylamino)-3-ethylquinazoline. Finally, the azide group is reduced to form this compound.
Scientific Research Applications
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been widely used in scientific research due to its ability to inhibit GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 by this compound has been shown to promote pluripotency in embryonic stem cells, enhance reprogramming efficiency, and improve the survival and function of transplanted cells. This compound has also been used in studies of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c1-2-23-17(24)12-8-7-10(9-14(12)20-18(23)25)16-21-15(22-26-16)11-5-3-4-6-13(11)19/h3-9H,2H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVPNOQTDPUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)



![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)